molecular formula C9H10N2O4 B13553185 3-Amino-2-(3-nitrophenyl)propanoic acid CAS No. 1263282-75-2

3-Amino-2-(3-nitrophenyl)propanoic acid

Cat. No.: B13553185
CAS No.: 1263282-75-2
M. Wt: 210.19 g/mol
InChI Key: VODQZOBRLBSVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4. It is a derivative of propanoic acid, featuring an amino group and a nitrophenyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-nitrophenyl)propanoic acid typically involves the reaction of malonic acid with 3-nitrobenzaldehyde. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis . The general reaction conditions involve:

    Condensation: Malonic acid reacts with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide.

    Reduction: The intermediate product is then reduced using a reducing agent like hydrogen in the presence of a palladium catalyst.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-Amino-2-(3-aminophenyl)propanoic acid.

    Substitution: Formation of substituted amino acids depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-(3-nitrophenyl)propanoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The amino and nitrophenyl groups allow it to participate in various biochemical pathways. For instance, it can act as a substrate for enzymes that catalyze amino acid transformations. The nitrophenyl group can also interact with aromatic binding sites in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-nitrophenyl)propanoic acid
  • 3-Amino-3-(4-nitrophenyl)propanoic acid
  • 3-Amino-2-(4-nitrophenyl)propanoic acid

Uniqueness

3-Amino-2-(3-nitrophenyl)propanoic acid is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs .

Properties

CAS No.

1263282-75-2

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-amino-2-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H10N2O4/c10-5-8(9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)

InChI Key

VODQZOBRLBSVGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.